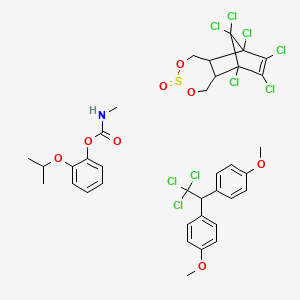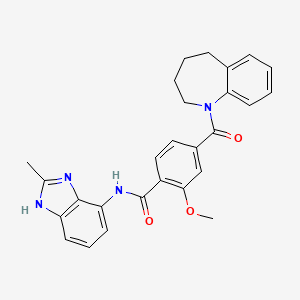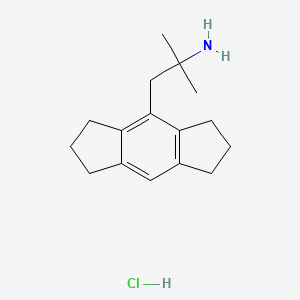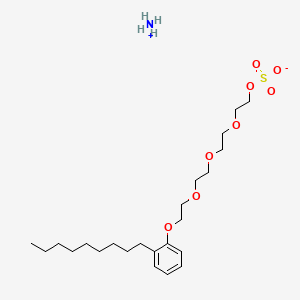
Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate is a chemical compound with the molecular formula C23H43NO8S. It is known for its surfactant properties, which make it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, making it effective in cleaning and emulsifying processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate typically involves the ethoxylation of nonylphenol followed by sulfation and neutralization with ammonium hydroxide. The reaction conditions often include:
Ethoxylation: Nonylphenol is reacted with ethylene oxide in the presence of a catalyst to form nonylphenol ethoxylate.
Sulfation: The nonylphenol ethoxylate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group.
Neutralization: The resulting product is neutralized with ammonium hydroxide to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and other bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfonates, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in detergents, emulsifiers, and dispersants in various industrial processes
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in cleaning applications, where it helps in the dispersion of dirt and stains. The molecular targets include lipid membranes and hydrophobic surfaces, where it disrupts interactions and facilitates emulsification .
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: Similar in structure but lack the sulfate group.
Sodium dodecyl sulfate: Another surfactant with a different hydrophobic tail.
Triton X-100: A nonionic surfactant with similar ethoxylate chains but different hydrophobic moiety
Uniqueness
Ammonium 2-(2-(2-(2-(nonylphenoxy)ethoxy)ethoxy)ethoxy)ethyl sulphate is unique due to its combination of a nonylphenol ethoxylate backbone with a sulfate group, providing both ionic and nonionic surfactant properties. This dual nature enhances its effectiveness in various applications, making it more versatile compared to other surfactants .
Properties
CAS No. |
63351-73-5 |
|---|---|
Molecular Formula |
C23H40O8S.H3N C23H43NO8S |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
azanium;2-[2-[2-[2-(2-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethyl sulfate |
InChI |
InChI=1S/C23H40O8S.H3N/c1-2-3-4-5-6-7-8-11-22-12-9-10-13-23(22)30-20-18-28-16-14-27-15-17-29-19-21-31-32(24,25)26;/h9-10,12-13H,2-8,11,14-21H2,1H3,(H,24,25,26);1H3 |
InChI Key |
UQUJKVCCSZABMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



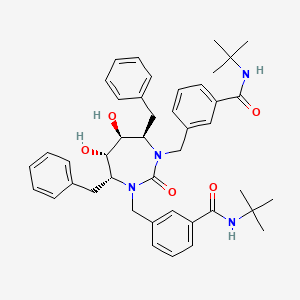
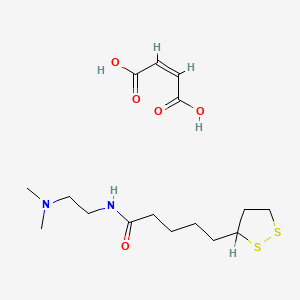
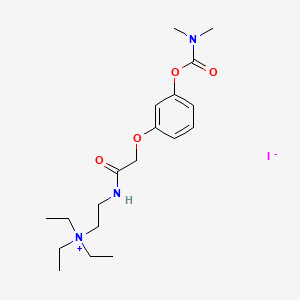
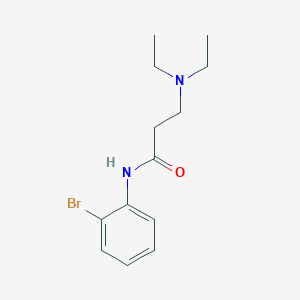
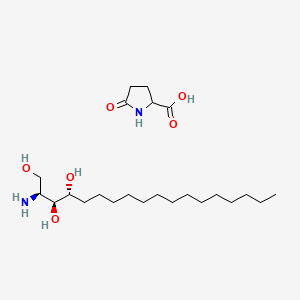
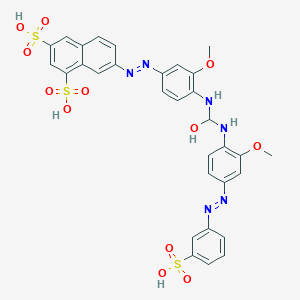
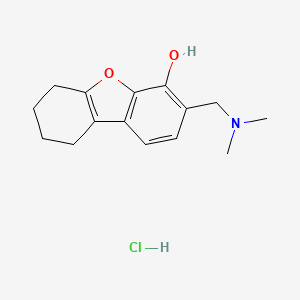
![2-[(Naphthalen-1-yl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B12772980.png)


